molecular formula C11H20O B126528 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene CAS No. 141700-90-5

1-Ethoxy-3,3,5-trimethylcyclohex-1-ene

Cat. No. B126528
M. Wt: 168.28 g/mol
InChI Key: KXNBJHYZRWGQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-3,3,5-trimethylcyclohex-1-ene, also known as ETMCH, is a cyclic organic compound with a molecular formula of C12H20O. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene is not fully understood. However, it is believed that this compound acts as a Lewis acid, which can coordinate with other molecules and facilitate various chemical reactions. This property makes 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene useful in catalytic reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene. However, studies have shown that this compound is relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic, making it safe for use in various applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene in lab experiments is its unique properties, which make it suitable for various applications. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene is its limited solubility in common solvents, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the research on 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene. One of the potential applications of this compound is in the field of drug discovery. 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene can be used as a building block for the synthesis of novel compounds with potential therapeutic properties. Another future direction is the development of new catalysts based on 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene, which can be used in various chemical reactions. Additionally, further research is needed to understand the mechanism of action of 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene and its potential applications in various fields.
Conclusion:
In conclusion, 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene is a cyclic organic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene and its applications in various fields.

Synthesis Methods

The synthesis of 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene can be achieved through several methods. One of the most common methods is the reaction of 3,3,5-trimethylcyclohexanone with sodium ethoxide in ethanol. This reaction leads to the formation of 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene and sodium hydroxide. Another method involves the reaction of 3,3,5-trimethylcyclohexanone with sodium hydride and ethyl iodide in tetrahydrofuran. This reaction leads to the formation of 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene and sodium iodide.

Scientific Research Applications

1-Ethoxy-3,3,5-trimethylcyclohex-1-ene has been extensively studied for its potential applications in various fields. In the field of material science, 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene has been used as a building block for the synthesis of novel polymers and copolymers. These polymers have unique properties, such as high thermal stability and good mechanical properties, which make them suitable for various industrial applications.
In the field of organic chemistry, 1-Ethoxy-3,3,5-trimethylcyclohex-1-ene has been used as a chiral auxiliary for the synthesis of enantiopure compounds. This compound has a chiral center, which allows it to be used as a template for the synthesis of chiral molecules.

properties

CAS RN

141700-90-5

Product Name

1-Ethoxy-3,3,5-trimethylcyclohex-1-ene

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-ethoxy-3,3,5-trimethylcyclohexene

InChI

InChI=1S/C11H20O/c1-5-12-10-6-9(2)7-11(3,4)8-10/h8-9H,5-7H2,1-4H3

InChI Key

KXNBJHYZRWGQSB-UHFFFAOYSA-N

SMILES

CCOC1=CC(CC(C1)C)(C)C

Canonical SMILES

CCOC1=CC(CC(C1)C)(C)C

synonyms

1-Ethoxy-3,3,5-trimethyl-cyclohexen

Origin of Product

United States

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